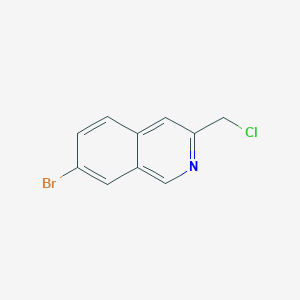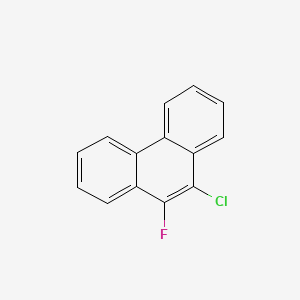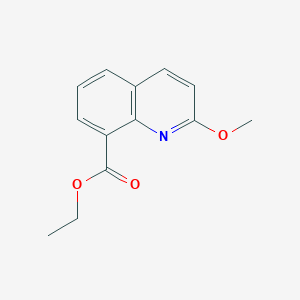![molecular formula C7H3ClFN3 B15329791 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
4-Chloro-6-fluoropyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes both chlorine and fluorine atoms, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel and acetic acid . This reaction is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine or fluorine atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
4-Chloro-6-fluoropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as anticancer and anti-inflammatory properties.
Biological Research: It serves as a valuable tool in studying various biological processes and pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its biological activities .
Comparaison Avec Des Composés Similaires
4-Chloro-6-fluoropyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[3,4-d]pyrimidine: Another member of the pyridopyrimidine family with different substitution patterns.
Quinazoline: A fused pyrimidine derivative with significant biological activities.
Furo[2,3-d]pyrimidine: A compound with a fused furan ring, exhibiting unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C7H3ClFN3 |
|---|---|
Poids moléculaire |
183.57 g/mol |
Nom IUPAC |
4-chloro-6-fluoropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClFN3/c8-6-5-1-4(9)2-10-7(5)12-3-11-6/h1-3H |
Clé InChI |
LGDSHRQFPQVWBV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=NC=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
![3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15329716.png)

![7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15329728.png)


![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)







